molecular formula C3H7Cl2O4P B13707924 2,3-Dichloropropyl dihydrogen phosphate

2,3-Dichloropropyl dihydrogen phosphate

Cat. No.: B13707924
M. Wt: 208.96 g/mol
InChI Key: QVOOVJHSIPCFPD-UHFFFAOYSA-N
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Description

2,3-Dichloropropyl dihydrogen phosphate: is an organophosphorus compound with the molecular formula C3H7Cl2O4P . It is a derivative of phosphoric acid where two hydrogen atoms are replaced by a 2,3-dichloropropyl group. This compound is known for its applications in various fields, including agriculture, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropropyl dihydrogen phosphate typically involves the reaction of 2,3-dichloropropanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2,3-Dichloropropanol+Phosphoric Acid2,3-Dichloropropyl dihydrogen phosphate+Water\text{2,3-Dichloropropanol} + \text{Phosphoric Acid} \rightarrow \text{this compound} + \text{Water} 2,3-Dichloropropanol+Phosphoric Acid→2,3-Dichloropropyl dihydrogen phosphate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The reaction is typically conducted in a reactor where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloropropyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and 2,3-dichloropropanol.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution Reactions: Nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: Phosphoric acid and 2,3-dichloropropanol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

2,3-Dichloropropyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloropropyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

    Tris(2,3-dichloropropyl) phosphate: A related compound used as a flame retardant.

    2,3-Dichloropropanol: A precursor in the synthesis of 2,3-Dichloropropyl dihydrogen phosphate.

    Phosphoric Acid: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to act as a phosphorylating agent makes it valuable in various chemical and biological applications. Additionally, its dichloropropyl group provides unique reactivity compared to other phosphoric acid derivatives.

Properties

Molecular Formula

C3H7Cl2O4P

Molecular Weight

208.96 g/mol

IUPAC Name

2,3-dichloropropyl dihydrogen phosphate

InChI

InChI=1S/C3H7Cl2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8)

InChI Key

QVOOVJHSIPCFPD-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)OP(=O)(O)O

Origin of Product

United States

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